3-Bromo-4'-iodo-1,1'-biphenyl
Overview
Description
3-Bromo-4’-iodo-1,1’-biphenyl is an organic compound with the molecular formula C12H8BrI. It is a biphenyl derivative where the biphenyl core is substituted with a bromine atom at the 3-position and an iodine atom at the 4’-position.
Scientific Research Applications
3-Bromo-4’-iodo-1,1’-biphenyl has several scientific research applications:
Materials Science: It is used as a building block in the synthesis of organic semiconductors and other advanced materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Researchers explore its potential as a precursor for bioactive compounds
Safety and Hazards
While specific safety and hazard information for “3-Bromo-4’-iodo-1,1’-biphenyl” was not found in the web search results, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Mechanism of Action
is a chemical compound with the molecular formula C12H8BrI . It is a solid substance that appears as a white to gray to brown powder or crystal . . The melting point of this compound is between 45.0 to 49.0 °C .
This compound is often used in the field of materials science, particularly in the synthesis of small molecule semiconductors . It is also used as a building block in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4’-iodo-1,1’-biphenyl typically involves the halogenation of biphenyl derivatives. One common method is the sequential halogenation process, where biphenyl is first brominated to introduce the bromine atom at the desired position, followed by iodination to introduce the iodine atom . The reaction conditions often involve the use of halogenating agents such as bromine and iodine in the presence of catalysts or under specific temperature conditions to ensure selective substitution.
Industrial Production Methods: In an industrial setting, the production of 3-Bromo-4’-iodo-1,1’-biphenyl may involve large-scale halogenation processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4’-iodo-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced with aryl or alkyl groups
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium iodide or potassium fluoride in polar solvents.
Electrophilic Substitution: Reagents like aluminum chloride or iron(III) chloride in non-polar solvents.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biphenyl derivative with new aryl or alkyl groups replacing the halogen atoms .
Comparison with Similar Compounds
3-Bromo-4’-chloro-1,1’-biphenyl: Similar structure but with a chlorine atom instead of iodine.
3-Bromo-4’-fluoro-1,1’-biphenyl: Similar structure but with a fluorine atom instead of iodine.
3-Bromo-4’-methyl-1,1’-biphenyl: Similar structure but with a methyl group instead of iodine
Uniqueness: 3-Bromo-4’-iodo-1,1’-biphenyl is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity patterns and make it a versatile intermediate in organic synthesis. The combination of these halogens allows for selective functionalization and coupling reactions that are not as easily achievable with other halogenated biphenyls .
Properties
IUPAC Name |
1-bromo-3-(4-iodophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrI/c13-11-3-1-2-10(8-11)9-4-6-12(14)7-5-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPCKEAXEWARUIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CC=C(C=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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